3-Chloro-5-methoxybenzoic acid
Overview
Description
3-Chloro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO3 . It has an average mass of 186.592 Da and a monoisotopic mass of 186.008377 Da . It is also known by other names such as 3-Chlor-5-methoxybenzoesäure in German, Acide 3-chloro-5-méthoxybenzoïque in French, and Benzoic acid, 3-chloro-5-methoxy- in English .
Synthesis Analysis
The synthesis of this compound involves a mixture of 4-methoxybenzoic acid and N-chlorosuccinimide (NCS) in trifluoroacetic acid. This mixture is stirred for 3 hours at approximately 70°C. After removing the solvent under reduced pressure, the residue is treated with H2O.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group at position 3 and a chloro group at position 5 . The compound has a molecular weight of 186.59 .
Physical and Chemical Properties Analysis
This compound is a white to pale cream powder with a melting point range of 172-176°C . It is stored at a temperature of 2-8°C . The compound’s SMILES string is COc1cc(Cl)cc(c1)C(O)=O .
Scientific Research Applications
Pesticide Residue Analysis
3-Chloro-5-methoxybenzoic acid derivatives are integral components in several pesticides. Significant in this context is their role in isopropylamine salts and butylocutyl esther as herbicidal preparations. The environmental impact of these pesticides, including their residual effects and interaction with soil microorganisms, is a critical area of research. Given that these derivatives can hinder the proliferation of microorganisms vital for detoxifying pesticides, methods for accurately detecting and measuring their residues in environmental samples are essential. Studies often employ Reversed Phase High-Performance Liquid Chromatography (Revers Phases HPLC) for this purpose (Maga, Kushniruk, Rujinskiy, & Avramenko, 2021).
Thermal and Spectral Analysis of Metal Complexes
This compound plays a role in the formation of metal complexes, particularly with lanthanides(III) and some d-block elements like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). Research in this area focuses on the thermal properties of these complexes, which are crucial for understanding their stability and potential applications. These complexes exhibit typical colors for Ln3+ and M2+ ions and transform upon heating, leading to the formation of metal oxides or a mixture of metal oxides and oxychlorides. The study of these complexes encompasses not only their thermal behavior but also their magnetic and spectral properties, which can provide insights into potential applications in various scientific and industrial fields (Ferenc & Bocian, 2003).
Antimicrobial Properties
A series of 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxybenzohydrazide moiety have been synthesized and evaluated for their antimicrobial properties. This research is indicative of the potential pharmaceutical applications of compounds derived from this compound. The effectiveness of these compounds against various bacterial and fungal strains highlights the potential for developing new antimicrobial agents based on this chemical structure (Prasanna Kumar, Mohana, Mallesha, & Harish, 2013).
Spectroscopic Analysis
The compound 4-amino-5-chloro-2-methoxybenzoic acid, closely related to this compound, has been extensively studied for its spectroscopic properties. Research in this area includes FTIR, FT-Raman, UV, and NMR spectral analysis, contributing to a deeper understanding of the compound's molecular structure and properties. Such studies are vital for the development of new materials and for enhancing our understanding of molecular interactions (Poiyamozhi, Sundaraganesan, Karabacak, Tanrıverdi, & Kurt, 2012).
Safety and Hazards
3-Chloro-5-methoxybenzoic acid is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Relevant Papers
One relevant paper is titled “Crystal structures, spectroscopic, and thermal properties of Dysprosium (III) and Europium (III) complexes with 3-chloro-4-methoxybenzoic and 1,10-phenanthroline” published in the Journal of Thermal Analysis and Calorimetry . The paper discusses the crystal structures, spectroscopic, and thermal properties of Dysprosium (III) and Europium (III) complexes with 3-chloro-4-methoxybenzoic and 1,10-phenanthroline .
Mechanism of Action
Target of Action
A similar compound, 3-chloro-5-hydroxybenzoic acid, is known to be a selective agonist of the lactate receptor, gpr81 .
Mode of Action
Benzylic compounds, which include 3-chloro-5-methoxybenzoic acid, are known to undergo reactions such as free radical bromination and nucleophilic substitution .
Properties
IUPAC Name |
3-chloro-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVHCVOVXPMKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512714 | |
Record name | 3-Chloro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82477-67-6 | |
Record name | 3-Chloro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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